Isoxanthohumol

Catalog No.
S1482648
CAS No.
521-48-2
M.F
C21H22O5
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoxanthohumol

CAS Number

521-48-2

Product Name

Isoxanthohumol

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3

InChI Key

YKGCBLWILMDSAV-UHFFFAOYSA-N

SMILES

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C

Synonyms

isoxanthohumol

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C

Anti-inflammatory and Antioxidant Properties

Several studies have explored the potential anti-inflammatory and antioxidant properties of Isoxanthohumol. These properties are believed to be linked to its ability to:

  • Modulate the activity of enzymes and signaling pathways involved in inflammation.
  • Scavenge free radicals that can damage cells [].

Isoxanthohumol is a prenylflavonoid compound primarily derived from hops (Humulus lupulus L.), a plant commonly used in beer production. It is characterized by its unique chemical structure, which includes a prenyl group that contributes to its biological activity. Isoxanthohumol has garnered attention for its potential health benefits, particularly as a phytoestrogen, which suggests it may mimic estrogen in the body, albeit with limited estrogenic activity at typical dietary concentrations found in beer .

Phytoestrogenic effects

Isoxanthohumol's structure allows it to bind to estrogen receptors in the body, potentially influencing hormone-dependent processes []. However, its effects compared to natural estrogen are likely weak [].

Anti-cancer properties

The mechanism of isoxanthohumol's anti-cancer activity is still under investigation. Studies suggest it might interfere with cell signaling pathways involved in cancer development [].

Antibacterial effects

Isoxanthohumol likely disrupts bacterial membranes, hindering their growth and contributing to beer's preservation.

Note

More research is needed to fully understand the specific mechanisms by which isoxanthohumol exerts its various effects.

Safety

Studies suggest isoxanthohumol is generally safe at the concentrations found in beer []. However, its potential hormonal effects warrant further investigation, particularly for individuals with hormone-sensitive conditions [].

Hazards:

  • Limited data exists on specific hazards associated with isoxanthohumol.
  • As with most organic compounds, it's advisable to handle it with care, following proper laboratory safety protocols.
, primarily involving the cyclization of its precursor, xanthohumol. This process can occur via:

  • Chemical Cyclization: This reaction typically occurs in an alkaline aqueous solution, where xanthohumol is treated to form isoxanthohumol through a cyclization mechanism .
  • Microbial Transformation: Certain fungi, such as Rhizopus oryzae, can biotransform xanthohumol into isoxanthohumol, producing a racemic mixture of flavanones .

The metabolic pathways of isoxanthohumol involve hydroxylation and the formation of epoxides, which are opened by intramolecular reactions with adjacent hydroxyl groups .

Isoxanthohumol exhibits various biological activities that are of interest in pharmacology and nutrition:

  • Estrogenic Activity: Isoxanthohumol is recognized for its moderate estrogenic effects in vitro, which may contribute to its potential role in hormone-related health issues .
  • Inhibition of Enzymes: It acts as a tight-binding inhibitor of human aldo-keto reductases 1B1 and 1B10, enzymes implicated in cancer therapy and diabetic complications .
  • Antioxidant Properties: Isoxanthohumol has been studied for its antioxidant capabilities, which may help mitigate oxidative stress-related diseases .

Isoxanthohumol can be synthesized through several methods:

  • Chemical Synthesis:
    • Cyclization of xanthohumol under alkaline conditions.
    • The reaction typically involves heating and stirring the mixture to facilitate the formation of isoxanthohumol .
  • Microbial Biotransformation:
    • Utilizing specific fungi or bacteria capable of converting xanthohumol into isoxanthohumol through enzymatic processes. This method often yields a racemic mixture of flavanones .

Isoxanthohumol has several applications across various fields:

  • Nutraceuticals: Due to its phytoestrogenic properties, it is explored for potential use in dietary supplements aimed at managing menopausal symptoms and hormonal balance .
  • Pharmaceuticals: Its ability to inhibit key enzymes makes it a candidate for developing treatments for diabetes and cancer prevention .
  • Food Industry: As a natural compound found in hops, it contributes to the health benefits associated with moderate beer consumption.

Research indicates that isoxanthohumol interacts with various biological systems:

  • Metabolic Pathways: Isoxanthohumol can be metabolized into other active compounds such as 8-prenylnaringenin, another potent phytoestrogen, through enzymatic processes in the liver and gut microbiota .
  • Enzyme Inhibition: Studies have shown that isoxanthohumol effectively inhibits aldo-keto reductases involved in glucose metabolism and cancer progression .

Isoxanthohumol shares structural similarities with several other compounds derived from hops and other plants. Here are some notable comparisons:

CompoundStructure CharacteristicsBiological ActivityUnique Features
XanthohumolPrenylflavonoid with similar structureAntioxidant, anti-cancer propertiesPrecursor to isoxanthohumol; more potent effects
8-PrenylnaringeninDerived from isoxanthohumolStrong phytoestrogenMost potent phytoestrogen known
HesperidinFlavonoid glycosideAntioxidant, anti-inflammatoryCommonly found in citrus fruits
QuercetinFlavonoidAntioxidant, anti-inflammatoryWidely studied for cardiovascular benefits

Isoxanthohumol's uniqueness lies in its specific metabolic pathways and moderate estrogenic activity compared to these similar compounds. While xanthohumol serves as its precursor, the transformation into isoxanthohumol highlights a significant step in enhancing its biological properties.

XLogP3

4.1

Melting Point

Mp 204-206 °

Wikipedia

Isoxanthohumol

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Modify: 2023-09-14

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